Notoginsenoside Fc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Notoginsenoside Fc is a novel saponin compound isolated from the leaves of Panax notoginseng, a traditional Chinese medicinal herb. This compound belongs to the protopanaxadiol-type saponins and has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of vascular and renal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of Notoginsenoside Fc from Panax notoginseng leaves involves several steps. The optimal conditions for ultrasound-assisted extraction include an extraction time of 1.5 hours, an ethanol concentration of 86%, and a liquid-to-solid ratio of 19:1 . The extracted compound is then enriched using macroporous resins, specifically HPD-100, due to its cost-effectiveness . Further purification is achieved through octadecyl silane column chromatography, resulting in a purity of over 90% . Recrystallization can further enhance the purity to greater than 95% .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes. The use of macroporous resins and column chromatography ensures high yield and purity, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Notoginsenoside Fc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Notoginsenoside Fc has a wide range of scientific research applications:
Chemistry: It is used as a reference compound for studying the chemical properties and reactions of saponins.
Medicine: The compound has demonstrated potential in treating diabetic nephropathy and vascular injuries by promoting autophagy and reducing oxidative stress
Mechanism of Action
Notoginsenoside Fc exerts its effects through several molecular pathways:
Endothelial Cell Autophagy: It promotes autophagy in endothelial cells, accelerating reendothelialization following vascular injury.
Oxidative Stress Reduction: The compound reduces oxidative stress by enhancing the expression of antioxidant proteins such as SIRT3 and SOD2.
Mitochondrial Protection: this compound protects mitochondrial function by regulating the expression of proteins involved in mitochondrial dynamics and apoptosis.
Comparison with Similar Compounds
Notoginsenoside Fc is unique among saponins due to its specific molecular structure and therapeutic properties. Similar compounds include:
- Notoginsenoside Fa
- Ginsenoside Rb1
- Ginsenoside Rc
- Notoginsenoside Fe
- Ginsenoside Rd2
- Gypenoside IX
- 20(S)-Ginsenoside Rg3
- 20®-Ginsenoside Rg3
- Notoginsenoside SFt3
- Ginsenoside Rk1
- Ginsenoside Rg5
- 20(S)-Ginsenoside Rh2
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications. This compound stands out due to its potent effects on endothelial cell function and mitochondrial protection .
Properties
CAS No. |
88122-52-5 |
---|---|
Molecular Formula |
C58H98O26 |
Molecular Weight |
1211.4 g/mol |
IUPAC Name |
2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-77-49-44(72)36(64)27(62)21-75-49)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)38(66)29(19-59)78-52)83-53-48(43(71)39(67)30(20-60)79-53)82-50-45(73)37(65)28(63)22-76-50/h10,25-53,59-74H,9,11-23H2,1-8H3 |
InChI Key |
XBGLCVZQMWKHFC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C |
melting_point |
219 - 223 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.